3-Methyl-3,4-pentadienoic acid
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Overview
Description
3-Methyl-3,4-pentadienoic acid is an organic compound with the molecular formula C6H8O2 It is characterized by the presence of a carboxylic acid group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-3,4-pentadienoic acid can be synthesized through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by dehydration to form this compound. Another method includes the Knoevenagel condensation of acrolein with malonic acid in the presence of a weak base like pyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in a continuous flow reactor to optimize the reaction time and temperature.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3,4-pentadienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into saturated or partially saturated compounds.
Substitution: The compound can participate in substitution reactions, particularly at the diene system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of 3-methylpentanoic acid or other reduced forms.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-Methyl-3,4-pentadienoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-methyl-3,4-pentadienoic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with metabolic pathways. The conjugated diene system allows it to participate in electron transfer reactions, which can affect cellular processes .
Comparison with Similar Compounds
2,4-Pentadienoic acid: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-4-pentenoic acid: Similar but with a different arrangement of double bonds.
Sorbic acid: Contains a similar conjugated diene system but with different substituents.
Uniqueness: 3-Methyl-3,4-pentadienoic acid is unique due to its specific arrangement of double bonds and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
InChI |
InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h1,4H2,2H3,(H,7,8) |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVNGHVCLCWWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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